molecular formula C8H16ClNS B3012949 3-(Thian-4-yl)azetidine;hydrochloride CAS No. 2253632-05-0

3-(Thian-4-yl)azetidine;hydrochloride

Cat. No.: B3012949
CAS No.: 2253632-05-0
M. Wt: 193.73
InChI Key: MEPNZMFLOFCOEH-UHFFFAOYSA-N
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Description

3-(Thian-4-yl)azetidine;hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the thian-4-yl group adds further complexity and potential functionality to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thian-4-yl)azetidine;hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the thian-4-yl group. One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring. This reaction can be catalyzed by various metal catalysts under controlled conditions. The thian-4-yl group can be introduced through nucleophilic substitution reactions, where a suitable thian-4-yl precursor reacts with the azetidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Thian-4-yl)azetidine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thian-4-yl group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring or the thian-4-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

3-(Thian-4-yl)azetidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used to study the effects of azetidine derivatives on biological systems, including enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with biological activity.

    Azetidine-3-one: A structurally related compound used in organic synthesis.

    Thian-4-yl derivatives: Compounds containing the thian-4-yl group with different core structures.

Uniqueness

3-(Thian-4-yl)azetidine;hydrochloride is unique due to the combination of the azetidine ring and the thian-4-yl group, which imparts distinct chemical and biological properties

Biological Activity

3-(Thian-4-yl)azetidine;hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory effects, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine ring fused with a thian (thiophene) moiety. The presence of sulfur in the thian ring contributes to the compound's unique chemical properties, influencing its biological activities.

1. Antimicrobial Activity

Research indicates that thiazole and thian derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(Thian-4-yl)azetidine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thian Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(Thian-4-yl)azetidineStaphylococcus aureus1.5 μg/mL
Escherichia coli2.0 μg/mL
Pseudomonas aeruginosa3.0 μg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of thian derivatives has been explored in various studies. For example, azetidine derivatives have demonstrated cytotoxic effects against cancer cell lines, including MCF-7 breast cancer cells.

Case Study: Anticancer Activity in MCF-7 Cells

In a study evaluating the cytotoxicity of several azetidine derivatives, 3-(Thian-4-yl)azetidine showed an IC50 value of approximately 10 μM against MCF-7 cells, indicating moderate antiproliferative activity compared to standard chemotherapeutics.

Table 2: Anticancer Activity of Azetidine Derivatives

CompoundCell LineIC50 (μM)
3-(Thian-4-yl)azetidineMCF-710
HeLa15
A54912

These results highlight the potential of thian-containing azetidines as anticancer agents.

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, research has indicated that compounds with a similar structure exhibit anti-inflammatory effects. The mechanism is often attributed to the inhibition of pro-inflammatory cytokines.

Research Findings:

A study demonstrated that thian derivatives could reduce the production of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting their potential use in treating inflammatory diseases.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest moderate solubility in organic solvents with potential for oral bioavailability. Toxicological studies are necessary to evaluate safety profiles before clinical applications can be considered.

Properties

IUPAC Name

3-(thian-4-yl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c1-3-10-4-2-7(1)8-5-9-6-8;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPNZMFLOFCOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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